

A Technical Guide to (4-Phenylpyridin-2-yl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Phenylpyridin-2-yl)methanol

Cat. No.: B1610890

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylpyridin-2-yl)methanol is a pivotal bifunctional molecule featuring both a phenyl-substituted pyridine core and a primary alcohol. This unique structural arrangement makes it a highly versatile building block in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutics, particularly as antagonists for ion channels and as key intermediates in the synthesis of complex bioactive compounds. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and purification protocols, in-depth analytical characterization, and significant applications, offering researchers a practical and scientifically grounded resource.

Chemical Identity and Properties

(4-Phenylpyridin-2-yl)methanol is a stable, solid organic compound. The strategic placement of the phenyl group at the 4-position and the hydroxymethyl group at the 2-position of the pyridine ring dictates its reactivity and utility as a synthetic intermediate.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Nomenclature and Identifiers:

- IUPAC Name: **(4-Phenylpyridin-2-yl)methanol**
- CAS Number: 55218-73-0[1]
- Molecular Formula: C₁₂H₁₁NO[2]
- MDL Number: MFCD15143392[2]

Physicochemical Properties:

Property	Value	Source
Molecular Weight	185.22 g/mol	[2]
Boiling Point	330.8 ± 27.0 °C at 760 mmHg	[2]
Physical State	Solid	
Solubility	Soluble in methanol, ethanol, DMSO, and other common organic solvents.	

Synthesis and Purification

The synthesis of **(4-Phenylpyridin-2-yl)methanol** can be achieved through several routes. A common and effective method involves a Suzuki cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, followed by reduction of a carbonyl group. This section details a robust, lab-scale protocol starting from 2-bromo-4-phenylpyridine.

Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes regioselectivity and high yield. The palladium-catalyzed Suzuki coupling is exceptionally reliable for forming the 4-phenylpyridine core. Subsequent reduction of a precursor aldehyde or ketone to the primary alcohol is a high-yielding and straightforward transformation. Using a mild reducing agent like sodium borohydride is preferable to stronger agents like lithium aluminum hydride due to its lower cost, greater safety profile, and ease of handling, while still providing excellent yields at room temperature.[3]

Detailed Experimental Protocol: Synthesis from 2-Bromo-4-phenylpyridine

Step 1: Suzuki Coupling to form 4-Phenyl-2-formylpyridine

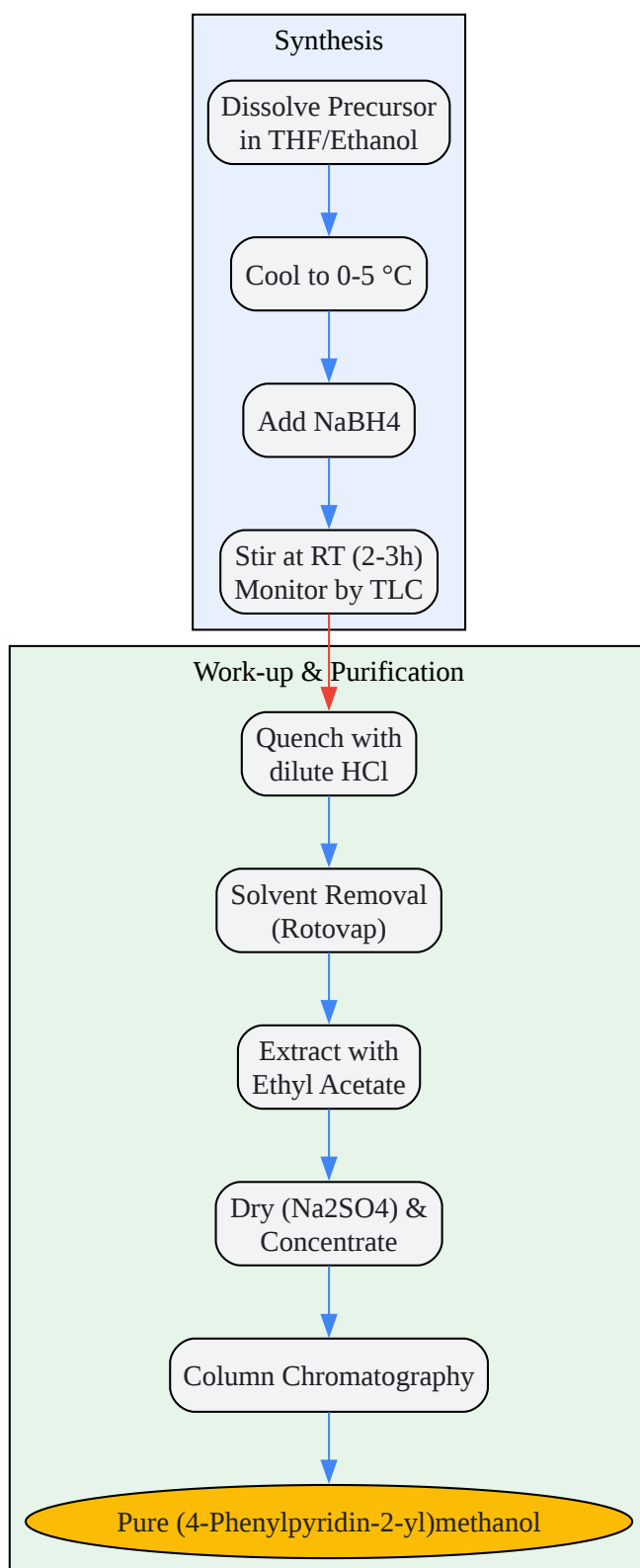
This step is a conceptual prerequisite for a formyl-group reduction pathway. A more direct route involves the reduction of a pre-existing carbonyl. For this guide, we will focus on the reduction of a commercially available or previously synthesized ketone precursor, phenyl(pyridin-2-yl)methanone, as a representative example of the key reduction step.

Step 2: Reduction of Phenyl(pyridin-2-yl)methanone

- **Preparation:** In a round-bottom flask, dissolve phenyl(pyridin-2-yl)methanone (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (4:3 v/v).
- **Cooling:** Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH_4) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The use of potassium borohydride is also an effective, lower-cost alternative.[3]
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
- **Quenching:** Carefully quench the reaction by slowly adding a dilute solution of hydrochloric acid.

- Work-up: Remove the organic solvents via rotary evaporation. Extract the resulting aqueous solution three times with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **(4-Phenylpyridin-2-yl)methanol** as a white solid.

Synthesis and Purification Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the reduction and purification of **(4-Phenylpyridin-2-yl)methanol**.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized **(4-Phenylpyridin-2-yl)methanol** is critical. A combination of NMR spectroscopy and Mass Spectrometry provides unambiguous structural verification.

Technique	Expected Data
¹ H NMR	Signals corresponding to aromatic protons on both the phenyl and pyridine rings, a singlet for the methylene (-CH ₂) protons adjacent to the alcohol, and a broad singlet for the hydroxyl (-OH) proton.
¹³ C NMR	Resonances for all 12 carbon atoms, including distinct signals for the ipso-carbons of the phenyl-pyridine linkage and the methylene carbon (~60-65 ppm).[4]
Mass Spec (MS)	A molecular ion peak [M] ⁺ corresponding to the molecular weight of 185.22.

Note: Specific chemical shifts can vary based on the solvent and instrument used. It is recommended to compare obtained spectra with reference data.[5][6][7]

Applications in Research and Development

(4-Phenylpyridin-2-yl)methanol and its isomers are crucial scaffolds in modern chemistry. Their utility spans from medicinal chemistry to the development of advanced materials.

Medicinal Chemistry and Drug Discovery

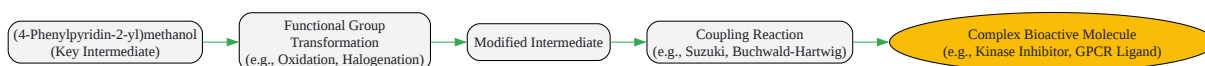
The pyridinyl methanol moiety is a recognized pharmacophore. Derivatives of this scaffold have been extensively investigated for various therapeutic targets.

- **Ion Channel Antagonists:** The (pyridin-2-yl)methanol structure is a core component of novel and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion

channel.[8][9] These antagonists are potential therapeutics for treating conditions related to inflammation, neuropathic pain, and skin disorders.[8][9]

- **Chiral Building Blocks:** Chiral versions, such as (R)- and (S)-phenyl(pyridin-2-yl)methanol, are invaluable intermediates in the asymmetric synthesis of natural products and pharmaceuticals.[8][10][11] For example, this chiral backbone is found in antihistamines like bepotastine and carbinoxamine, and the antimalarial drug mefloquine.[8][11]
- **Organic Synthesis Intermediate:** The compound serves as a versatile starting material for creating more complex molecules. The hydroxyl group can be easily converted to other functionalities, enabling the construction of diverse chemical libraries for drug screening.[2]

Application in Drug Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Role of **(4-Phenylpyridin-2-yl)methanol** as a key intermediate in a drug synthesis pathway.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of **(4-Phenylpyridin-2-yl)methanol** and ensure laboratory safety.

- **Safety Precautions:** The compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[12] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[2]

Conclusion

(4-Phenylpyridin-2-yl)methanol is a compound of significant interest due to its adaptable structure. Its role as a foundational building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry, is well-established. The synthetic protocols are robust, and the analytical methods for its characterization are straightforward. As research into complex therapeutics continues, the demand for versatile intermediates like **(4-Phenylpyridin-2-yl)methanol** is poised to grow, making a thorough understanding of its chemistry essential for innovation in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 55218-73-0|(4-Phenylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
2. (4-Phenylpyridin-2-yl)methanol [myskinrecipes.com]
3. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
4. Diphenyl(4-pyridyl)methanol(1620-30-0) 13C NMR [m.chemicalbook.com]
5. rsc.org [rsc.org]
6. spectrabase.com [spectrabase.com]
7. dev.spectrabase.com [dev.spectrabase.com]
8. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
10. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
11. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 12. (4-(Pyridin-2-yl)phenyl)methanol | C₁₂H₁₁NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to (4-Phenylpyridin-2-yl)methanol: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610890#4-phenylpyridin-2-yl-methanol-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com